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Compound of Interest

Compound Name: CDK2-IN-15

Cat. No.: B15589271 Get Quote

A deep dive into the kinase selectivity profile of the potent CDK2 inhibitor, CDK2-IN-15 (also

known as INX-315), reveals a high degree of selectivity with minimal off-target activity against a

broad panel of kinases. This guide provides a comparative analysis of its off-target screening

data against other notable cyclin-dependent kinase (CDK) inhibitors, offering researchers and

drug development professionals a clear perspective on its specificity.

This guide presents quantitative data in a structured format, details the experimental protocols

for the cited kinase assays, and visualizes key biological and experimental processes to

facilitate a comprehensive understanding of CDK2-IN-15's performance.

Comparative Kinase Inhibition Profile
The table below summarizes the inhibitory activity of CDK2-IN-15 (INX-315) against its primary

target, CDK2, and other closely related CDK family members. For comparison, the activity of

other well-known CDK inhibitors, Dinaciclib, Palbociclib, and Milciclib, is also presented. The

data highlights the superior selectivity of INX-315 for CDK2.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15589271?utm_src=pdf-interest
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target
CDK2-IN-15
(INX-315) IC50
(nM)

Dinaciclib IC50
(nM)

Palbociclib
IC50 (nM)

Milciclib IC50
(nM)

CDK2/cyclin E1 0.6[1][2][3] 1[4] - 363[5]

CDK2/cyclin A 2.4[2] 1[4] - 45[5][6]

CDK1/cyclin B 30[2] 3[4] >10,000 398[5]

CDK4/cyclin D1 133[2] - 11 160[5]

CDK5 - 1[4] - -

CDK6/cyclin D3 338[2] - 15 -

CDK9/cyclin T1 73[2] 4[4] - -

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition of the kinase activity. A lower number indicates higher potency. Dashes indicate that

data was not readily available in the searched sources.

Extensive Off-Target Kinase Screening of CDK2-IN-
15 (INX-315)
CDK2-IN-15 (INX-315) was subjected to an extensive off-target kinase screening against a

large panel of kinases. The primary screen was performed at a single concentration of 100 nM.

[7] The results demonstrated a high degree of selectivity for CDK2. One notable off-target hit

was CSF1R, with an IC50 of 2.29 nM.[3] For the vast majority of other kinases tested, the IC50

values were significantly greater than 10 nM, indicating minimal off-target activity at

concentrations effective for CDK2 inhibition.[8]

Experimental Protocols
The off-target kinase screening and IC50 determinations for CDK2-IN-15 (INX-315) were

conducted using established, high-throughput screening platforms.

Kinase Profiling Assays
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The primary off-target kinase screening for INX-315 was performed using the SelectScreen

Biochemical Kinase Profiling service at Thermo Fisher Scientific.[7] This service utilizes a

combination of assay formats to assess the activity of a compound against a broad range of

kinases. The specific assay platforms used included:

LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer

(FRET) based competition binding assay. It measures the ability of the test compound to

displace a fluorescently labeled "tracer" from the ATP-binding site of the kinase. The assay is

performed by incubating the kinase, a europium-labeled antibody, the tracer, and the test

compound together. The FRET signal is proportional to the amount of tracer bound to the

kinase, and a decrease in signal indicates displacement by the inhibitor.

Z'-LYTE™ Kinase Assay: This is a FRET-based assay that measures kinase activity by

detecting the phosphorylation of a peptide substrate. The assay uses two fluorescently

labeled antibodies, one that binds to the phosphorylated substrate and another that binds to

the non-phosphorylated substrate. The ratio of the two fluorescence signals is used to

calculate the percentage of substrate phosphorylation, which is then used to determine the

inhibitory activity of the compound.

Adapta™ Universal Kinase Assay: This is a fluorescence polarization (FP) based assay that

measures the amount of ADP produced during a kinase reaction. The assay uses an

antibody that specifically binds to ADP. The binding of the antibody to ADP results in a

change in the fluorescence polarization, which is proportional to the amount of ADP

produced and, therefore, the kinase activity.

For kinases that showed significant inhibition (greater than 90%) in the primary screen at 100

nM, dose-response curves were generated to determine the IC50 values.[7]

Visualizing the Process and Pathway
To provide a clearer understanding of the experimental workflow and the biological context of

CDK2 inhibition, the following diagrams have been generated using the Graphviz DOT

language.
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Kinase Screening Workflow

CDK2-IN-15
(INX-315)

Primary Screen
(100 nM)

Broad Kinase Panel
(e.g., SelectScreen)

>90% Inhibition?

Dose-Response Assay

Yes

<90% Inhibition
(Selective)

No

IC50 Determination

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified G1/S Phase Transition Pathway

Growth Factors

Cyclin D / CDK4/6

Rb

E2F

Cyclin E / CDK2

Transcription

S-Phase Entry

CDK2-IN-15 p21/p27

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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